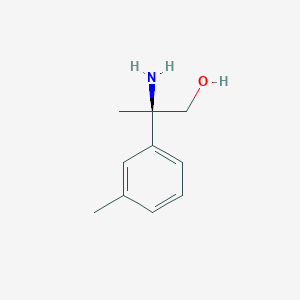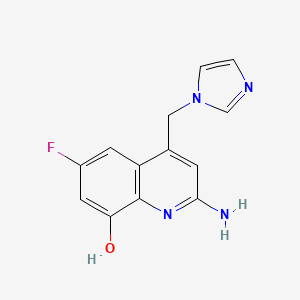
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is a complex organic compound that features a quinoline core substituted with an imidazole moiety, an amino group, and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol typically involves multi-step organic reactionsThe amino and fluorine substituents are then introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound .
化学反応の分析
Types of Reactions
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the quinoline core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol has several scientific research applications:
作用機序
The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and lead to various therapeutic effects .
類似化合物との比較
Similar Compounds
4-(Imidazol-1-yl)phenol: This compound shares the imidazole moiety but has a phenol group instead of the quinoline core.
1-(4-Hydroxyphenyl)imidazole: Similar to 4-(Imidazol-1-yl)phenol but with a different substitution pattern.
4-(1H-Imidazol-1-yl)aniline: Contains an aniline group instead of the quinoline core.
Uniqueness
4-((1H-Imidazol-1-yl)methyl)-2-amino-6-fluoroquinolin-8-ol is unique due to its combination of the quinoline core, imidazole moiety, amino group, and fluorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C13H11FN4O |
|---|---|
分子量 |
258.25 g/mol |
IUPAC名 |
2-amino-6-fluoro-4-(imidazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C13H11FN4O/c14-9-4-10-8(6-18-2-1-16-7-18)3-12(15)17-13(10)11(19)5-9/h1-5,7,19H,6H2,(H2,15,17) |
InChIキー |
WIYNJYUDARCSLT-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)CC2=CC(=NC3=C2C=C(C=C3O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



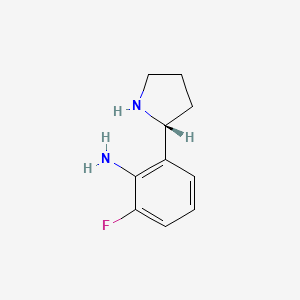
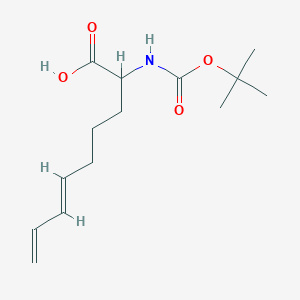
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

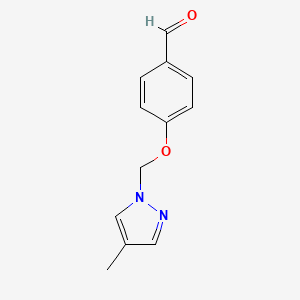
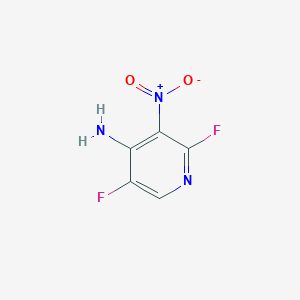

![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)

![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride](/img/structure/B12957824.png)
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
